molecular formula C21H17N3OS B11284927 2-(3-Methylphenyl)-N-(4-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide

2-(3-Methylphenyl)-N-(4-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide

Cat. No.: B11284927
M. Wt: 359.4 g/mol
InChI Key: DPNQJDKLKZQNRB-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)-N-(4-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide is a complex organic compound that features a thiazolo[5,4-B]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenyl)-N-(4-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide typically involves multi-step organic reactions. One common method involves the reaction of 3-methylbenzylamine with 4-bromoacetophenone to form an intermediate, which is then reacted with 2-aminothiazolo[5,4-B]pyridine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of sustainable catalysts and solvents, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenyl)-N-(4-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(3-Methylphenyl)-N-(4-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methylphenyl)-N-(4-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The thiazolo[5,4-B]pyridine moiety is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methylphenyl)-N-(4-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H17N3OS

Molecular Weight

359.4 g/mol

IUPAC Name

2-(3-methylphenyl)-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide

InChI

InChI=1S/C21H17N3OS/c1-14-4-2-5-15(12-14)13-19(25)23-17-9-7-16(8-10-17)20-24-18-6-3-11-22-21(18)26-20/h2-12H,13H2,1H3,(H,23,25)

InChI Key

DPNQJDKLKZQNRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4

Origin of Product

United States

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